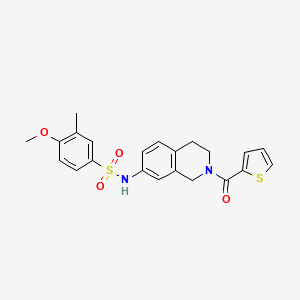
4-methoxy-3-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methoxy-3-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Methoxy-3-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a sulfonamide group and a thiophene moiety, which are known to enhance biological activity. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C22H22N2O4S2
- Molecular Weight : 442.6 g/mol
- CAS Number : 955651-17-9
Antibacterial Activity
Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.
- Inhibition Zones : Comparable to ceftriaxone, the inhibition zones measured were 29 mm for E. faecalis, 24 mm for P. aeruginosa, 30 mm for S. typhi, and 19 mm for K. pneumoniae .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- Cytokine Inhibition : In vitro studies indicated that it significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations of 10 µg/mL.
- Comparison with Dexamethasone : The efficacy of the compound was found to be superior to that of dexamethasone, with inhibition rates of 89% for IL-6 and 78% for TNF-α .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Viability : In studies involving MCF-7 breast cancer cells, treatment with the compound resulted in a notable decrease in cell viability with an IC50 value of approximately 225 µM.
- Cell Cycle Analysis : Flow cytometry analysis revealed that treated cells exhibited an accumulation in the S phase of the cell cycle, indicating that apoptosis was induced .
Structure-Activity Relationship (SAR)
The biological activities of sulfonamide derivatives often depend on their structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Sulfonamide Group | Enhances antibacterial activity |
| Thiophene Moiety | Contributes to anti-inflammatory effects |
| Tetrahydroisoquinoline Core | Impacts anticancer efficacy |
Case Studies
- Antibacterial Efficacy Study : A comparative study showed that various derivatives of thiourea exhibited significant antibacterial activity. The results indicated that modifications to the core structure can enhance potency against specific bacterial strains .
- Anti-inflammatory Mechanism : Research on related compounds revealed that they inhibit NF-kB signaling pathways, which are crucial in inflammatory responses, thus providing insights into the mechanism behind their anti-inflammatory effects .
Eigenschaften
IUPAC Name |
4-methoxy-3-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-15-12-19(7-8-20(15)28-2)30(26,27)23-18-6-5-16-9-10-24(14-17(16)13-18)22(25)21-4-3-11-29-21/h3-8,11-13,23H,9-10,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNKMITYAKGQLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













